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molecular formula C7H14O3 B8402236 2-Hydroxy-1,1-dimethoxypent-4-ene

2-Hydroxy-1,1-dimethoxypent-4-ene

Cat. No. B8402236
M. Wt: 146.18 g/mol
InChI Key: FIIWUWIGTWXXSP-UHFFFAOYSA-N
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Patent
US08492503B2

Procedure details

Indium powder (0.17 mol, 0.75 eq., 20 g, 100 mesh) was added to an ethanol (200 mL) solution containing 2,2-dimethoxyacetaldehyde (0.23 mol, 1.0 eq., 35 mL, 60 wt % solution in water) and allyl bromide (0.28 mol, 1.2 eq., 24 mL). The suspension was stirred at 40° C. for 3 h. The slurry was then centrifuged and the supernatant was decanted. The residual pellet was suspended in and washed 3 times with ethanol (3×150 mL). The combined supernatants were filtered and evaporated at reduced pressure to provide a thick oil (45° C., clear yellow oil, 56 g). The crude product resulting (25 g) was extracted with brine and ethyl acetate (2×). The combined organic layers were dried over sodium sulfate, filtered and evaporated at reduced pressure. Yield was 11 g (89%) of semi-purified oil. The product was purified by silica chromatography with a hexanes/ethyl acetate gradient on a Biotage SP-4 (FLASH 40+M) purification system. Purified yield 5.2 g (42%) clear colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[In].[CH3:2][O:3][CH:4]([O:7][CH3:8])[CH:5]=[O:6].[CH2:9](Br)[CH:10]=[CH2:11]>C(O)C>[OH:6][CH:5]([CH2:11][CH:10]=[CH2:9])[CH:4]([O:7][CH3:8])[O:3][CH3:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[In]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
24 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
WASH
Type
WASH
Details
washed 3 times with ethanol (3×150 mL)
FILTRATION
Type
FILTRATION
Details
The combined supernatants were filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a thick oil (45° C., clear yellow oil, 56 g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C(OC)OC)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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